molecular formula C11H17NO2 B8729040 (3-{[2-(Dimethylamino)ethyl]oxy}phenyl)methanol

(3-{[2-(Dimethylamino)ethyl]oxy}phenyl)methanol

Cat. No. B8729040
M. Wt: 195.26 g/mol
InChI Key: FNIAJWREOFRHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-{[2-(Dimethylamino)ethyl]oxy}phenyl)methanol is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
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properties

Product Name

(3-{[2-(Dimethylamino)ethyl]oxy}phenyl)methanol

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

[3-[2-(dimethylamino)ethoxy]phenyl]methanol

InChI

InChI=1S/C11H17NO2/c1-12(2)6-7-14-11-5-3-4-10(8-11)9-13/h3-5,8,13H,6-7,9H2,1-2H3

InChI Key

FNIAJWREOFRHDI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=CC(=C1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-{[2-(dimethylamino)-2-oxoethyl]oxy}benzoate (for a preparation see Intermediate 16) (2.22 g, 9.36 mmol) was dissolved in THF (15 mL) and cooled in ice. The solution was then treated dropwise with an ether solution of LiAlH4 (1M, 10 mL) under nitrogen, and the mixture was stirred in an ice-bath for 1.5 h. LCMS indicated only completion. The mixture was cooled in ice and aqueous saturated sodium sulfate solution was added until a white precipitate formed. The mixture was stirred for 2 h and then allowed to stand O/W at RT. The mixture was then filtered, the solid was washed with ethyl acetate, and the filtrate and washings concentrated under reduced pressure. The resulting colourless oil was dissolved in methanol and applied to a pre-washed SCX-2 cartridge. The cartridge was washed with methanol and then eluted with 10% aqueous ammonia in methanol. The ammoniacal fractions were combined and evaporated under reduced pressure to give the title compound (1.236 g, 68%). LCMS (System A) RT=0.36 min, ES+ve m/z 196 (M+H)+.
Name
Methyl 3-{[2-(dimethylamino)-2-oxoethyl]oxy}benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
68%

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